N'-(4-Nitrobenzylidene)acetohydrazide
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Overview
Description
N’-(4-Nitrobenzylidene)acetohydrazide: is an organic compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol It is a derivative of acetohydrazide and is characterized by the presence of a nitro group attached to the benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N’-(4-Nitrobenzylidene)acetohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and acetohydrazide. The reaction is carried out in a solvent such as methanol, with a few drops of glacial acetic acid added as a catalyst. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods:
While specific industrial production methods for N’-(4-Nitrobenzylidene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-(4-Nitrobenzylidene)acetohydrazide can undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: The nitro group in the compound can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: 4-Aminobenzylideneacetohydrazide.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
Chemistry:
N’-(4-Nitrobenzylidene)acetohydrazide is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties. It has shown promise in preliminary studies as a lead compound for the development of new therapeutic agents .
Industry:
In the industrial sector, N’-(4-Nitrobenzylidene)acetohydrazide can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of N’-(4-Nitrobenzylidene)acetohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group and hydrazide moiety are likely involved in these interactions, potentially leading to the modulation of biological pathways .
Comparison with Similar Compounds
N’-(4-Nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide: This compound has a similar structure but with an additional nitro group attached to the phenoxy moiety.
2-(4-Iodophenoxy)-N’-(4-nitrobenzylidene)acetohydrazide: This compound features an iodine atom in place of the nitro group on the phenoxy moiety.
Uniqueness:
N’-(4-Nitrobenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro group and the hydrazide moiety allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
25996-47-8 |
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Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C9H9N3O3/c1-7(13)11-10-6-8-2-4-9(5-3-8)12(14)15/h2-6H,1H3,(H,11,13)/b10-6+ |
InChI Key |
PNBQKDHIEMSGBS-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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